

A Comprehensive Technical Guide to Ganoderenic Acid H

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ganoderenic Acid H

Cat. No.: B3026992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ganoderenic Acid H**, a bioactive triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Identification and Molecular Structure

Ganoderenic Acid H is a lanostane-type triterpene. It is important to note that there can be inconsistencies in the chemical literature and commercial databases regarding the specific compound designated as "**Ganoderenic Acid H**". This guide focuses on the well-characterized compound with the CAS number 98665-19-1, which has a more extensive body of research associated with its biological activities.

Molecular Formula: $C_{32}H_{44}O_9$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 572.69 g/mol [\[1\]](#)[\[3\]](#)

IUPAC Name: (3 β ,12 β)-12-(Acetyloxy)-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic Acid

Synonyms: Ganoderic Acid H

Molecular Structure:

The chemical structure of **Ganoderenic Acid H** (CAS: 98665-19-1) is depicted below:

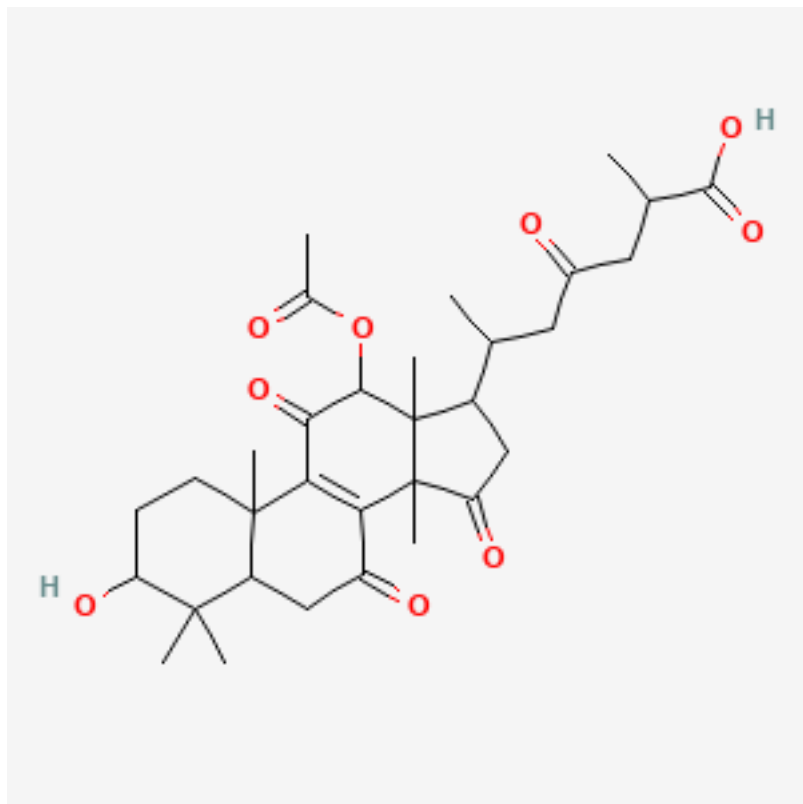


Image Source: PubChem CID 73657194

An alternative compound, sometimes also referred to as **Ganoderenic Acid H**, has the CAS number 120462-48-8 and a molecular formula of $C_{30}H_{40}O_7$. However, the biological and pharmacological data for this compound are less extensively documented in peer-reviewed literature.

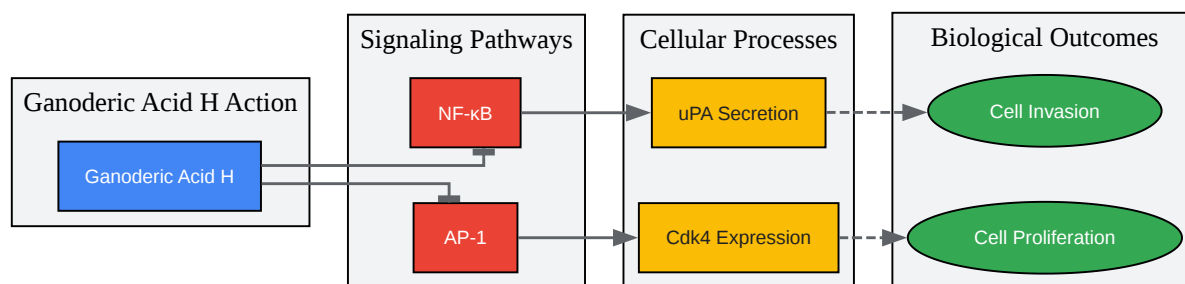
Quantitative Data Summary

The biological activities of **Ganoderenic Acid H** have been quantified in several studies. The following table summarizes key inhibitory concentrations (IC_{50}) and other relevant quantitative data.

Biological Target/Activity	Test System	IC ₅₀ / Effect	Reference
Angiotensin-Converting Enzyme (ACE)	In vitro enzyme assay	26 μ M	--INVALID-LINK--
HIV-1 Protease	In vitro enzyme assay	200 μ M	--INVALID-LINK--
Breast Cancer Cell Growth (MDA-MB-231)	Cell proliferation and colony formation assays	Suppression of growth and invasive behavior	
AP-1 and NF- κ B Signaling	MDA-MB-231 cells	Inhibition of transcriptional activity	

Signaling Pathways and Experimental Workflows

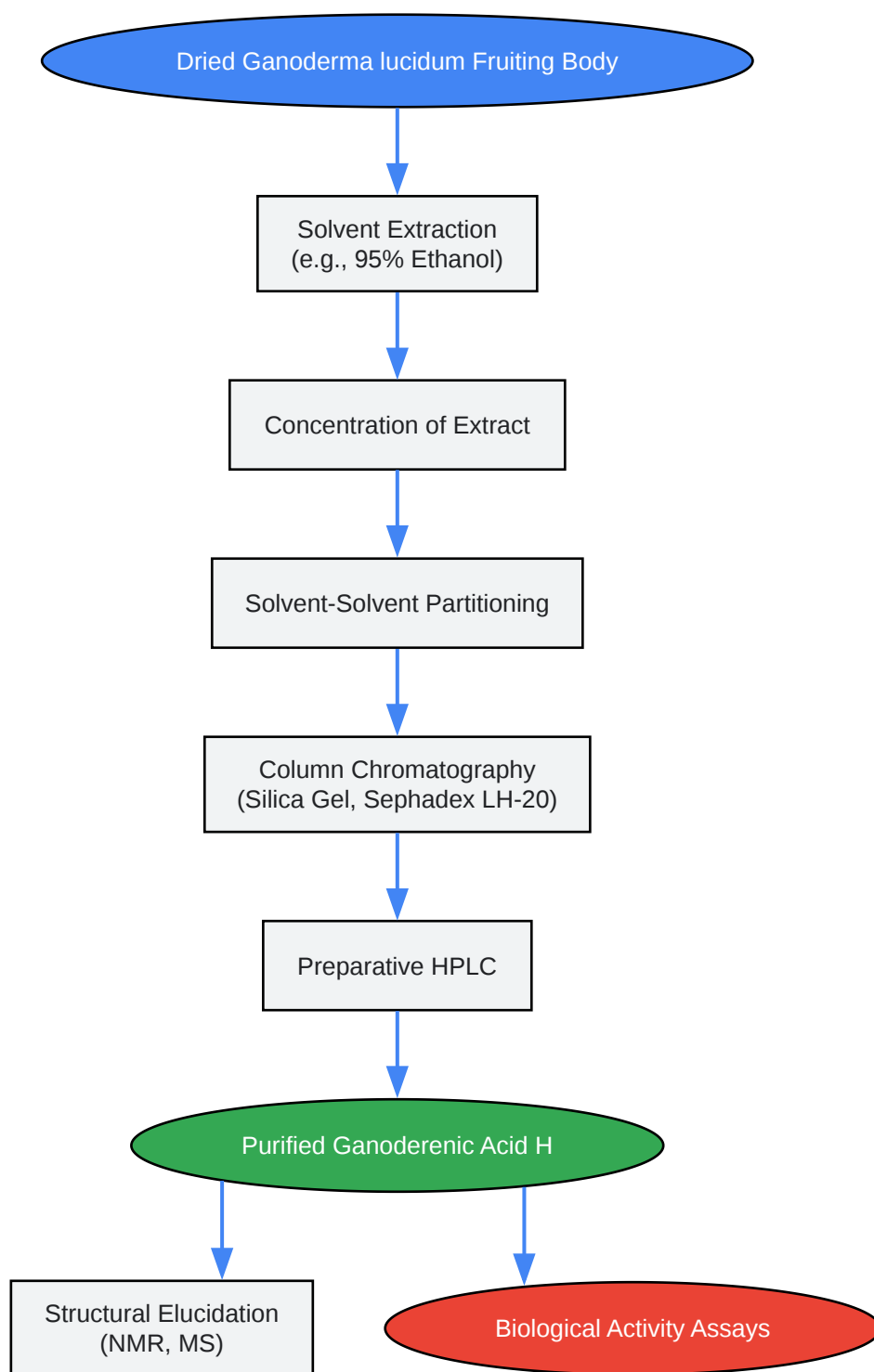
The anti-cancer effects of **Ganoderenic Acid H** in breast cancer cells are primarily mediated through the inhibition of the AP-1 and NF- κ B signaling pathways. This inhibition leads to downstream effects on cell cycle regulation and metastasis.



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Caption: Inhibition of AP-1 and NF- κ B by **Ganoderenic Acid H**.

A general workflow for the extraction, isolation, and analysis of **Ganoderenic Acid H** and other triterpenoids from *Ganoderma lucidum* is outlined below.



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Caption: General workflow for **Ganoderenic Acid H** isolation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to **Ganoderenic Acid H**.

This protocol is a generalized procedure based on common methods for isolating triterpenoids from *Ganoderma lucidum*.

- **Preparation of Plant Material:** The fruiting bodies of *Ganoderma lucidum* are dried, typically at 60-70°C for 24 hours, and then pulverized into a fine powder.
- **Solvent Extraction:** The powdered material is extracted with a suitable solvent, commonly 95% ethanol, at an elevated temperature (e.g., 60°C) for several hours. This process is often repeated multiple times to ensure a high yield.
- **Concentration:** The resulting ethanol extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
- **Fractionation:** The crude extract is typically suspended in water and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Purification:** The fractions enriched with triterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like **Ganoderenic Acid H**.
- **Structural Elucidation:** The purity and structure of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol is a standard method for assessing the effect of compounds on cell viability, as would be used to evaluate **Ganoderenic Acid H**'s effect on cancer cells like MDA-MB-231.

- **Cell Seeding:** MDA-MB-231 cells are seeded into 96-well plates at a density of approximately 5×10^3 cells per well and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of **Ganoderenic Acid H** (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).
- **MTT Incubation:** After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm using a microplate reader. The results are typically expressed as a percentage of the control group's viability.

This is a common in vitro method to screen for ACE inhibitors.

- **Reaction Mixture Preparation:** An aqueous solution of the test compound (**Ganoderenic Acid H**) is added to a solution containing ACE (e.g., from rabbit lung) and incubated at 37°C for a short period (e.g., 5 minutes).
- **Substrate Addition:** A solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL), is added to the mixture. The reaction is then incubated at 37°C for a longer duration (e.g., 45 minutes).
- **Reaction Termination:** The enzymatic reaction is stopped by adding a solution like 3% (w/v) trichloro-triazine (TT) in dioxane.
- **Quantification:** The product of the reaction (hippuric acid) is quantified. This can be done by measuring the absorbance of the supernatant at a specific wavelength (e.g., 382 nm) after centrifugation.
- **Calculation of Inhibition:** The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC₅₀ value is the concentration of the inhibitor required to achieve 50% ACE inhibition.

This fluorometric assay is a standard method for identifying inhibitors of HIV-1 protease.

- **Enzyme and Inhibitor Incubation:** A solution of recombinant HIV-1 protease is pre-incubated with the test compound (**Ganoderenic Acid H**) or a known inhibitor (control) for a set period (e.g., 15 minutes) at room temperature.
- **Substrate Addition:** A fluorogenic HIV-1 protease substrate is added to the mixture to initiate the reaction.
- **Fluorescence Measurement:** The fluorescence is measured kinetically over a period of 1-2 hours at 37°C using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).
- **Data Analysis:** The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is then determined from a dose-response curve.

This guide provides a foundational understanding of **Ganoderenic Acid H** for scientific and research applications. For further details, it is recommended to consult the primary literature cited.

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References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ganoderenic Acid H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026992#ganoderenic-acid-h-cas-number-and-molecular-structure]

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